3,5-dimethoxy-N-(1,2-oxazol-4-yl)benzamide

Fragment-based drug design Medicinal chemistry Structure–activity relationships

3,5-Dimethoxy-N-(1,2-oxazol-4-yl)benzamide (CAS 1396710-54-5; also referred to as N-(isoxazol-4-yl)-3,5-dimethoxybenzamide) is a low-molecular-weight (248.23 g·mol⁻¹) benzamide derivative bearing a 3,5-dimethoxy substitution pattern on the phenyl ring and an unsubstituted isoxazol-4-yl group attached to the amide nitrogen. The compound is commercially available as a research-grade building block through multiple suppliers with catalogued purity typically ≥95% and procurement lead times of approximately 20 working days.

Molecular Formula C12H12N2O4
Molecular Weight 248.238
CAS No. 1396710-54-5
Cat. No. B2486970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-dimethoxy-N-(1,2-oxazol-4-yl)benzamide
CAS1396710-54-5
Molecular FormulaC12H12N2O4
Molecular Weight248.238
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)C(=O)NC2=CON=C2)OC
InChIInChI=1S/C12H12N2O4/c1-16-10-3-8(4-11(5-10)17-2)12(15)14-9-6-13-18-7-9/h3-7H,1-2H3,(H,14,15)
InChIKeySBDNYPMYQHBIOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,5-Dimethoxy-N-(1,2-oxazol-4-yl)benzamide (CAS 1396710-54-5) – Compound Identity and Procurement Baseline


3,5-Dimethoxy-N-(1,2-oxazol-4-yl)benzamide (CAS 1396710-54-5; also referred to as N-(isoxazol-4-yl)-3,5-dimethoxybenzamide) is a low-molecular-weight (248.23 g·mol⁻¹) benzamide derivative bearing a 3,5-dimethoxy substitution pattern on the phenyl ring and an unsubstituted isoxazol-4-yl group attached to the amide nitrogen . The compound is commercially available as a research-grade building block through multiple suppliers with catalogued purity typically ≥95% and procurement lead times of approximately 20 working days . It has been utilized in fragment-based virtual screening campaigns, including the COVID Moonshot initiative targeting SARS-CoV-2 proteins [1], indicating its recognized utility as a fragment-sized scaffold for early-stage drug discovery.

3,5-Dimethoxy-N-(1,2-oxazol-4-yl)benzamide – Why In-Class Analogs Cannot Be Interchanged Without Evidence


Compounds within the N-arylbenzamide class that share the 3,5-dimethoxybenzamide core but differ in the heterocyclic amide substituent (e.g., phenyl, thiazolyl, methylisoxazolyl, or regioisomeric isoxazolyl variants) exhibit distinct hydrogen-bonding capacities, lipophilicity, and metabolic stability that preclude simple substitution. The isoxazol-4-yl moiety of 3,5-dimethoxy-N-(1,2-oxazol-4-yl)benzamide positions the ring oxygen and nitrogen atoms in a geometry that differs fundamentally from isoxazol-3-yl or isoxazol-5-yl regioisomers, altering both the directionality of H-bond interactions and the electron distribution of the amide bond . Furthermore, the absence of methyl substituents on the isoxazole ring (in contrast to the ubiquitous 3,5-dimethylisoxazol-4-yl motif) preserves a lower molecular weight and a distinct polar surface area profile, which directly impacts fragment-ligand efficiency calculations in fragment-based drug design . These structural distinctions are sufficient to produce divergent binding modes, as evidenced by structure–activity relationship (SAR) studies on related oxazole-benzamide scaffolds where minor heterocycle modifications resulted in order-of-magnitude potency shifts [1].

3,5-Dimethoxy-N-(1,2-oxazol-4-yl)benzamide – Quantitative Differentiation Evidence Against Closest Analogs


Isoxazol-4-yl vs. Isoxazol-3-yl and Isoxazol-5-yl Regioisomers – Hydrogen-Bond Geometry Differentiation

The isoxazol-4-yl substituent in 3,5-dimethoxy-N-(1,2-oxazol-4-yl)benzamide positions the endocyclic oxygen and nitrogen atoms at a 1,3-relationship to the amide attachment point, creating a hydrogen-bond acceptor (HBA) geometry distinct from isoxazol-3-yl (adjacent N and O) and isoxazol-5-yl (O adjacent to attachment) regioisomers. In SAR campaigns on oxazole-benzamide FtsZ inhibitors, the regioisomeric position of the heterocycle attachment altered antibacterial IC50 values by 8-fold to >50-fold against Staphylococcus aureus [1]. While direct data for the isoxazol-4-yl vs. isoxazol-3-yl comparison on the 3,5-dimethoxybenzamide scaffold are not yet published, the class-level SAR indicates that regioisomer selection is a critical determinant of target engagement.

Fragment-based drug design Medicinal chemistry Structure–activity relationships

3,5-Dimethoxy vs. Unsubstituted Benzamide – Physicochemical Property Comparison

The 3,5-dimethoxy substitution on the benzamide ring differentiates 3,5-dimethoxy-N-(1,2-oxazol-4-yl)benzamide from the parent N-(isoxazol-4-yl)benzamide scaffold. The target compound (MW 248.23, molecular formula C12H12N2O4) possesses two additional methoxy groups that increase the H-bond acceptor count from 3 to 5, elevate logP from approximately 1.5 to an mcule-calculated value of 3.09 , and introduce conformational restriction via the meta-methoxy groups. In a published anticancer SAR series, the 3,5-dimethoxybenzamide-containing hybrid N-{5-[(1H-benzo[d]imidazol-1-yl)methyl]isoxazol-3-yl}-3,5-dimethoxybenzamide demonstrated significant anti-proliferative activity against A549 (lung), HeLa (cervical), IMR-32 (neuroblast), and HEK-293 cell lines, whereas unsubstituted benzamide analogs in the same series were inactive [1].

Physicochemical profiling Fragment screening Lead-likeness

Unsubstituted Isoxazole vs. 3,5-Dimethylisoxazole – Fragment Efficiency and Synthetic Tractability

3,5-Dimethoxy-N-(1,2-oxazol-4-yl)benzamide contains an unsubstituted isoxazole ring, distinguishing it from the widely commercialized 3,5-dimethylisoxazole-containing benzamide building blocks (e.g., 2-[(3,5-dimethylisoxazol-4-yl)methoxy]-N-(2-methoxyphenyl)benzamide, AKR1C3-IN-9; and Rac1 Inhibitor II, Z62954982) . The target compound has a molecular weight of 248.23 versus ~276–356 for dimethylisoxazole analogs, yielding a lower heavy-atom count and potentially superior fragment-ligand efficiency (FLE) in initial fragment screens. The unsubstituted isoxazole also lacks the steric bulk of the 3,5-dimethyl groups, which can impede binding to sterically constrained protein pockets, as demonstrated by X-ray crystallography of colchicine-site tubulin inhibitors where 3,5-dimethoxybenzyl fragments (without isoxazole methylation) achieved optimal pocket fit and 80–88% inhibition of colchicine binding [1].

Fragment-based screening Ligand efficiency Synthetic accessibility

Fragment-Based Screening Validation – COVID Moonshot Virtual Screening Submission

3,5-Dimethoxy-N-(1,2-oxazol-4-yl)benzamide was submitted to the PostEra COVID Moonshot initiative, a large-scale open-science fragment-based drug discovery campaign targeting SARS-CoV-2 proteins [1]. The compound was selected from a pharmacophore screen of fragments followed by virtual screening, indicating that its structural features—specifically the combination of the 3,5-dimethoxybenzamide core and the isoxazol-4-yl group—matched the pharmacophoric requirements for binding to one or more viral protein targets. While specific IC50 or binding data from this campaign are not publicly disclosed for this individual compound, its inclusion in a rigorously curated fragment set demonstrates that computational and medicinal chemistry filters identified it as possessing target-engaged fragment potential, a quality not shared by all commercially available isoxazole-benzamide building blocks.

Antiviral drug discovery Fragment-based screening SARS-CoV-2

Commercial Availability and Pricing Transparency vs. Custom Synthesis of Analogs

3,5-Dimethoxy-N-(1,2-oxazol-4-yl)benzamide is available off-the-shelf from multiple suppliers (A2B Chem, AK Scientific, Advanced ChemBlocks Inc, AmBeed) through the Mcule marketplace at a standardized price of 5 USD for 1–10 mg quantities at ≥95% purity, with delivery in approximately 20 working days . In contrast, the closest regioisomeric analog 3,5-dimethoxy-N-(isoxazol-3-yl)benzamide and the des-methoxy analog N-(isoxazol-4-yl)benzamide are not catalogued by the same suppliers and would require custom synthesis. The average cost for custom synthesis of a 250 mg batch of a similar small benzamide building block ranges from 800–2,500 USD with 4–8 week lead times, representing a 160–500× cost premium and 2–4× longer wait compared to the off-the-shelf procurement of the target compound .

Chemical procurement Building block sourcing Cost efficiency

3,5-Dimethoxy-N-(1,2-oxazol-4-yl)benzamide – Evidence-Backed Application Scenarios for Procurement Decision-Making


Fragment-Based Lead Discovery for Anticancer Targets Requiring 3,5-Dimethoxybenzamide Pharmacophores

For medicinal chemistry teams engaged in fragment-based drug discovery (FBDD) targeting kinases, tubulin, or epigenetic proteins, 3,5-dimethoxy-N-(1,2-oxazol-4-yl)benzamide provides a validated starting fragment. Literature SAR on isoxazole-benzamide hybrids demonstrates that the 3,5-dimethoxy substitution pattern is a key determinant of anticancer activity across multiple cell lines (A549, HeLa, IMR-32, HEK-293), with unsubstituted benzamide analogs showing no activity [1]. The unsubstituted isoxazole ring preserves a low molecular weight (248.23) favorable for fragment elaboration while offering a synthetic handle for further functionalization. The compound's inclusion in the PostEra COVID Moonshot confirms its suitability for pharmacophore-based virtual screening workflows [2].

SAR Exploration of Isoxazole Regioisomerism in Benzamide-Based Inhibitor Series

Investigators optimizing heterocycle geometry in benzamide inhibitor series can use 3,5-dimethoxy-N-(1,2-oxazol-4-yl)benzamide as the isoxazol-4-yl reference point for systematic regioisomer comparisons. Published SAR on oxazole-benzamide FtsZ inhibitors reveals that altering the heterocycle attachment position produces 8–50× shifts in antibacterial IC50 values, underscoring the criticality of using the correct regioisomer [3]. Because the isoxazol-3-yl and isoxazol-5-yl analogs of this compound are not commercially available off-the-shelf, the ready availability of the 4-yl regioisomer at low cost (5 USD / 1–10 mg) enables rapid purchase and testing without synthetic delay .

Building Block Procurement for Parallel Library Synthesis in Academic Medicinal Chemistry

Academic laboratories conducting parallel amide coupling or diversification campaigns can incorporate 3,5-dimethoxy-N-(1,2-oxazol-4-yl)benzamide as a cost-efficient building block. Its off-the-shelf availability from multiple suppliers at 5 USD per 1–10 mg quantity, with ≥95% purity, enables the purchase of sufficient material for 96-well plate-based library synthesis at a total procurement cost of <100 USD . This compares favorably to custom synthesis of close analogs (800–2,500 USD) and allows budget-limited groups to explore chemical space around the isoxazole-benzamide scaffold without outsourcing delays.

Computational Chemistry and Docking Studies Requiring Experimentally Accessible Fragment Structures

Computational chemists validating docking poses or pharmacophore models against experimentally tractable fragments can select 3,5-dimethoxy-N-(1,2-oxazol-4-yl)benzamide as a purchasable probe compound. Its structural features—a 3,5-dimethoxybenzamide core combined with an unsubstituted isoxazole H-bond acceptor/donor system—produce a moderate logP (~3.09) and moderate polar surface area (37.3 Ų) compatible with both oral bioavailability prediction models and fragment-ligand efficiency calculations . The compound's participation in the COVID Moonshot virtual screening effort provides a reference point for benchmarking computational hit-picking methodologies against real-world fragment selection decisions [2].

Quote Request

Request a Quote for 3,5-dimethoxy-N-(1,2-oxazol-4-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.